6-chloro-7-methoxy-4-methyl-2H-chromen-2-one
Overview
Description
6-chloro-7-methoxy-4-methyl-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It is widely used in scientific research due to its potential therapeutic properties. This compound has gained significant attention in recent years due to its promising effects on various physiological and biochemical processes.
Scientific Research Applications
Synthesis and Chemical Properties
- Vilsmeier Reagent Reactions: 6-chloro-7-methoxy-4-methyl-2H-chromen-2-one and its analogues demonstrate varied yields when reacting with the Vilsmeier reagent, leading to the formation of chlorochromenes and their derivatives. These chlorochromenes have potential synthetic value, as they are readily hydrolyzed back to chroman-4-one (Brown, Marcus, & Anastasis, 1985).
Molecular and Structural Analysis
- Characterization and Docking Studies: A compound containing this compound was extensively characterized using various spectroscopic techniques. Theoretical studies including molecular docking with interleukin-6 were performed to support experimental data, showing significant insights into molecular interactions (Sert et al., 2018).
Biological Activity
- Antimicrobial Activity: Derivatives of this compound, synthesized through microwave-assisted processes, showed remarkable antimicrobial activity against various bacteria and fungi (El Azab, Youssef, & Amin, 2014).
Fluorescence Analysis
- Fluorescent Derivative Formation: 7-Chloro-4-methyl-6-nitro-2H-chromen-2-one, derived from this compound, was developed as a new reagent for fluorescence analysis. It forms highly fluorescent derivatives with amines through nucleophilic substitution, indicating its utility in analytical chemistry (Noe, Kornilios, & Lachmann, 2003).
Spectrophotometric Applications
- Palladium Determination: The use of 6-chloro-3-hydroxy-7-methyl-2-(2'-furyl)-4H-chromen-4-one, a related compound, for the spectrophotometric determination of palladium, showcases its potential in trace metal analysis (Kaur, Agnihotri, & Agnihotri, 2022).
Photovoltaic Properties
- Dye-sensitized Solar Cells: A study on chromen-2-one-based organic dyes, closely related to this compound, revealed their effectiveness as photosensitizers in solar cells. This highlights the compound's potential application in renewable energy technologies (Gad, Kamar, & Mousa, 2020).
properties
IUPAC Name |
6-chloro-7-methoxy-4-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-6-3-11(13)15-9-5-10(14-2)8(12)4-7(6)9/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSSQQBNCPWKGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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